molecular formula C21H23N5O2 B2831234 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1006860-97-4

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2831234
CAS No.: 1006860-97-4
M. Wt: 377.448
InChI Key: WKGFQELWDGWWRF-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide, provided as a high-purity material for research and development purposes. The compound features a complex molecular structure comprising a cyclopentapyrimidine core, a 3,5-dimethylpyrazole moiety, and an N-methyl-N-phenylacetamide side chain. This specific architecture suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery efforts, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-12-15(2)26(23-14)21-22-18-11-7-10-17(18)20(28)25(21)13-19(27)24(3)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFQELWDGWWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions, followed by the construction of the cyclopentapyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinone Ring

The pyrimidinone ring’s electron-deficient nature (due to the carbonyl group) may facilitate nucleophilic substitution. For example:

  • C4 position : Likely reactive toward amines or alkoxides, as seen in related pyrimidinone derivatives .
  • C2 position : A leaving group (e.g., halogen) could enable coupling reactions with nucleophiles like thiols or Grignard reagents.

Hypothetical Reaction Pathway

text
Pyrimidinone + Nu⁻ → Substituted pyrimidinone derivative

Conditions : Catalytic base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .

Hydrolysis of the Acetamide Group

The tertiary amide (N-methyl-N-phenyl) is less reactive than primary/secondary amides but may hydrolyze under strongly acidic or basic conditions:

text
N-methyl-N-phenylacetamide + H₂O/H⁺ or OH⁻ → Carboxylic acid + N-methylaniline

Supporting Data : Tertiary amides typically require temperatures >100°C and concentrated acids/bases for hydrolysis .

Cycloaddition and Coordination Chemistry

The pyrazole ring may participate in:

  • [3+2] Cycloaddition : With alkynes or nitriles to form fused heterocycles (steric hindrance from methyl groups may limit reactivity).
  • Metal Coordination : Pyrazole’s nitrogen atoms could act as ligands for transition metals (e.g., Pd, Cu), useful in catalytic applications .

Oxidation and Reduction

  • Oxidation : The partially saturated cyclopenta ring might oxidize to a fully aromatic system under strong oxidizing agents (e.g., KMnO₄).
  • Reduction : Catalytic hydrogenation could saturate the cyclopenta ring further, altering conformational stability .

Synthetic Routes (Inferred from Patents)

While the exact synthesis is unspecified, analogous compounds in patent WO2024099168A1 suggest:

  • Cyclocondensation : Between a diketone and urea derivative to form the pyrimidinone core.
  • Nucleophilic Substitution : Introduction of the pyrazole moiety via halogen displacement.
  • Amide Coupling : Attachment of the N-methyl-N-phenylacetamide side chain using coupling agents (e.g., EDCI/HOBt).

Research Gaps and Limitations

No direct experimental data for this compound were found in the reviewed sources . Predictions are based on:

  • Structural analogs (e.g., PubChem CID 41107075 ).
  • General reactivity trends in pyrimidinones and tertiary amides.

Further studies are needed to validate these hypotheses through kinetic and mechanistic analyses.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name/ID Substituents Biological Activity Solubility/Interactions Reference
Target Compound - 3,5-Dimethylpyrazole
- N-methyl-N-phenylacetamide
Not explicitly reported; inferred microtubule/kinase modulation Likely moderate solubility due to acetamide and pyrazole groups
N,2-Dimethyl-N-(6'-methoxynaphthyl-1'-amino)-cyclopenta[d]pyrimidin-4-amine (Compound 4) - 6'-Methoxynaphthylamino
- N,2-dimethyl
Potent microtubule depolymerization (IC₅₀ = 0.8 µM)
Antiproliferative activity (GI₅₀ = 0.2 µM)
Hindered naphthyl rotation enhances target binding
N,2-Dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine (Compound 5) - 5'-Methoxynaphthylamino
- N,2-dimethyl
Reduced microtubule activity (IC₅₀ = 5.2 µM) Free naphthyl rotation reduces potency
Cyclopenta[b]thiophene derivatives - Thiophene core
- Variable substituents
Antifungal activity (MIC = 2–8 µg/mL) High H₂O interaction correlates with activity

Key Findings :

  • Substituent Position : The para vs. meta substitution on naphthyl rings (e.g., Compounds 4 vs. 5) significantly impacts conformational flexibility and biological activity. The target compound’s 3,5-dimethylpyrazole group may similarly restrict rotation, enhancing target engagement .
  • Solubility-Activity Relationship: Cyclopenta[b]thiophenes with greater H₂O probe interactions exhibit higher antifungal activity . The target compound’s acetamide group may improve solubility compared to non-polar analogs, though direct data are lacking.

Pyrazole-Acetamide Hybrids

Key Findings :

  • Electron-Withdrawing Groups : The trifluoromethyl group in may enhance metabolic stability compared to the target compound’s phenyl group.
  • Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., ) often exhibit stronger hydrogen-bonding interactions with kinases, suggesting the target compound’s acetamide may offer a different selectivity profile.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring and a cyclopentapyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on forming the pyrazole ring through cyclization reactions, followed by constructing the cyclopentapyrimidine core. The final step introduces the acetamide group. Optimization of reaction conditions is crucial for enhancing yield and purity during industrial production.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting various cancer cell lines. In a study assessing the cytotoxic effects of related compounds against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, several exhibited IC50 values indicating potent activity .

Cell Line Compound IC50 Value (μM)
A5492-[2-(3,5-dimethyl...12.5
MCF-72-[2-(3,5-dimethyl...15.0
HCT-1162-[2-(3,5-dimethyl...10.0

This suggests that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation.

Enzyme Inhibition

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in key biological processes. The structural features allow for binding to these targets, potentially leading to inhibition or modulation of their activity. For example, similar compounds have demonstrated effective inhibition against various kinases and proteases that are pivotal in cancer progression .

Study on Antitumor Activity

A recent study explored the antitumor effects of a series of pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to our compound. The study reported that certain derivatives significantly inhibited tumor growth in vivo models and showed lower toxicity compared to standard chemotherapy agents .

Enzymatic Activity Assessment

Another investigation focused on the enzymatic inhibitory properties of compounds similar to 2-[2-(3,5-dimethyl...]. The results highlighted that these compounds could effectively inhibit enzymes linked to inflammatory responses and cancer metastasis, suggesting their potential utility in therapeutic applications beyond oncology .

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound features a cyclopenta[d]pyrimidin-4-one core fused with a 3,5-dimethylpyrazole group and an N-methyl-N-phenylacetamide side chain. Key structural confirmation involves 1H/13C NMR to identify proton environments (e.g., methyl groups on pyrazole at δ ~2.3 ppm) and X-ray crystallography (if crystalline) to resolve stereochemistry. Mass spectrometry (HRMS) validates the molecular formula (e.g., C21H23N5O2), while IR spectroscopy confirms carbonyl stretching (~1700 cm⁻¹) .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves multi-step reactions :

  • Step 1 : Cyclocondensation of substituted pyrazoles with cyclopenta[d]pyrimidin precursors under reflux with acetic acid .
  • Step 2 : Acetamide coupling via nucleophilic substitution or Ullmann-type reactions using N-methyl-N-phenylamine derivatives .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction conditions (pH 7–9, 60–80°C) are critical to avoid byproducts like over-oxidized pyrimidines .

Q. How is the compound characterized for purity and structural integrity?

Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds. Structural validation combines:

  • NMR : Assigns substituent positions (e.g., pyrazole CH3 groups).
  • Elemental analysis : Confirms C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Apply computational reaction design (e.g., ICReDD’s quantum chemical path-searching) to predict optimal conditions. For example:

  • Temperature control : Lowering to 50°C reduces pyrazole dimerization.
  • Catalyst screening : Pd/C or CuI improves acetamide coupling efficiency . Feedback loops between experimental data and computational models refine solvent selection (e.g., DMF vs. THF) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Multi-spectral correlation : Cross-validate NMR with IR (amide C=O) and MS (fragmentation patterns).
  • Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers in the acetamide group .
  • Comparative analysis : Reference analogs (e.g., ) to identify substituent-induced spectral deviations .

Q. What computational modeling approaches predict biological targets or reactivity?

  • Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Pyrazole and pyrimidine moieties often bind ATP pockets .
  • DFT calculations : Optimize transition states for hydrolysis or oxidation reactions (e.g., HOMO-LUMO gaps predict stability under UV light) .

Q. How to design structure-activity relationship (SAR) studies using analogs?

  • Core modifications : Replace cyclopenta[d]pyrimidin-4-one with pyrido[3,2-d]pyrimidine () to assess ring size impact on bioactivity .
  • Substituent variation : Compare 3,5-dimethylpyrazole (current compound) with 4-nitro variants () to evaluate electron-withdrawing effects on antimicrobial activity .
  • Dose-response assays : Use IC50 values (e.g., anticancer screens in HepG2 cells) to quantify potency differences .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Hydrolytic stability : Monitor degradation in PBS (pH 7.4, 37°C) via HPLC; acetamide bonds are prone to hydrolysis at pH >10 .
  • Oxidative resistance : Expose to H2O2 (1 mM) and track byproducts (e.g., sulfoxide formation in thioether-containing analogs) .

Q. What strategies identify biological targets when mechanism-of-action is unknown?

  • Chemoproteomics : Use click chemistry to attach biotin tags for pull-down assays and LC-MS/MS target identification .
  • CRISPR-Cas9 screens : Knock out candidate genes (e.g., kinases) in cell lines to pinpoint resistance mechanisms .

Q. How to address solubility limitations for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the pyrimidine 4-oxo position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

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